molecular formula C22H20FNO B287143 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide

Cat. No. B287143
M. Wt: 333.4 g/mol
InChI Key: JAZJXHCJXAKHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2012 and has gained attention in the scientific community due to its potential use in medical research.

Mechanism of Action

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide acts as a CB1 receptor agonist, which means it binds to and activates the CB1 receptor. This leads to the activation of the endocannabinoid system, which is involved in various physiological processes, including pain, mood, appetite, and memory.
Biochemical and physiological effects:
Studies have shown that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide can produce various biochemical and physiological effects, including altered behavior, increased heart rate, and decreased body temperature. It has also been found to have analgesic properties, which may make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide in lab experiments is that it has a high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it is a relatively new synthetic cannabinoid, and there is limited information available on its long-term effects.

Future Directions

1. Investigating the potential therapeutic effects of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide in the treatment of pain and other medical conditions.
2. Studying the effects of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide on the endocannabinoid system and its interactions with other cannabinoids.
3. Developing new synthetic cannabinoids based on the structure of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide for potential use in medical research.
4. Investigating the long-term effects of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide on the body and brain.
5. Studying the effects of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide on different types of cells and tissues to better understand its mechanism of action.

Synthesis Methods

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide involves a multi-step process that includes the reaction of 2-fluorobiphenyl with lithium diisopropylamide, followed by the reaction with 2-methylphenylpropanoic acid. The final step involves the reaction with thionyl chloride to form the amide group.

Scientific Research Applications

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Studies have also shown that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide has a similar structure to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used in medical research for their potential therapeutic effects.

properties

Product Name

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(2-methylphenyl)propanamide

Molecular Formula

C22H20FNO

Molecular Weight

333.4 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C22H20FNO/c1-15-8-6-7-11-21(15)24-22(25)16(2)18-12-13-19(20(23)14-18)17-9-4-3-5-10-17/h3-14,16H,1-2H3,(H,24,25)

InChI Key

JAZJXHCJXAKHIZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C(C)C2=CC(=C(C=C2)C3=CC=CC=C3)F

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)C2=CC(=C(C=C2)C3=CC=CC=C3)F

Origin of Product

United States

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